molecular formula C15H14N4O4S B2562711 2-[2-(4-nitrophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 77229-38-0

2-[2-(4-nitrophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide

Cat. No.: B2562711
CAS No.: 77229-38-0
M. Wt: 346.36
InChI Key: WYRHZBDICFCHEV-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-nitrophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide” is a complex organic molecule. It contains several functional groups including a nitro group (-NO2), a phenoxy group (Ph-O-), an acetyl group (-COCH3), a phenyl group (C6H5-), a hydrazine group (-NH-NH2), and a carbothioamide group (-CSNH2). Each of these functional groups contributes to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the bonds between them. The presence of different functional groups in this compound suggests that it could have a complex three-dimensional structure. The nitro group is electron-withdrawing, which could influence the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The hydrazine group could potentially be involved in redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a nitro group could make the compound more polar, influencing its solubility in different solvents .

Scientific Research Applications

Nitrated Phenols in the Atmosphere

This review discusses the atmospheric occurrence of nitrophenols, their analytical identification, sources, formation processes, and sinks. It highlights the environmental relevance of nitrated phenolic compounds, including those derived from nitrophenols like 4-nitrophenol, which could be chemically related to the compound of interest through their nitrophenol moiety. Analytical techniques such as HPLC and GC-MS are emphasized for their role in identifying and quantifying these compounds (Harrison et al., 2005).

Antiviral Activity of Phenothiazines

This paper reviews the antiviral activity of phenothiazines, a class of compounds with some structural similarities to hydrazine derivatives, against RNA-viruses. It underscores the broad-spectrum antiviral potential of these compounds and their mechanisms of action, including inhibition of virus entry, replication, and clathrin-dependent endocytosis (Otręba et al., 2020).

Arylamine N-acetyltransferase Acetylation Polymorphisms

This focused review explores the role of arylamine N-acetyltransferase (NAT) in drug metabolism, which might share mechanistic insights into the metabolism of hydrazinecarbothioamide derivatives. It discusses the impact of NAT2 haplotypes on drug metabolism and its implications for phenotype-guided therapy, which could be relevant for understanding the metabolic pathways of complex organic compounds (Hein & Millner, 2020).

Adsorption of Phenol and Derivatives

This study examines the adsorption behavior of phenol and 4-nitrophenol on activated carbon, relevant for understanding the environmental fate and potential remediation strategies for phenolic and nitrophenolic compounds. It provides insights into the equilibrium and kinetics of adsorption, which could be applicable to similar compounds in environmental settings (Kumar et al., 2007).

Properties

IUPAC Name

1-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-14(10-23-13-8-6-12(7-9-13)19(21)22)17-18-15(24)16-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H2,16,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRHZBDICFCHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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